molecular formula C16H12N4O4S B2591646 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 886912-05-6

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No. B2591646
CAS RN: 886912-05-6
M. Wt: 356.36
InChI Key: RUHJXQNHIYBOQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide can be analyzed using various techniques. These include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, density, and reactivity . Unfortunately, specific information about the physical and chemical properties of N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not available in the search results.

Scientific Research Applications

Anticancer Activity

Compounds containing the thiophene moiety, like our subject compound, have been reported to possess a wide range of therapeutic properties, including anticancer activity . The presence of a thiophene nucleus is significant in medicinal chemistry, as it has been associated with compounds that exhibit biological and physiological functions such as anti-inflammatory and anti-cancer properties .

Anti-Inflammatory Agent

The methylthio (methylsulfanyl) group attached to the phenyl ring in the compound’s structure is similar to those found in molecules that act as anti-inflammatory agents . This suggests that our compound could potentially be used to develop new anti-inflammatory drugs .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Compounds with a 1,3,4-oxadiazol ring have been studied for their potential to inhibit kinase activity, which is a promising approach for treating diseases like cancer .

Antimicrobial Properties

The structural features of the compound, particularly the 1,3,4-oxadiazol ring, are known to contribute to antimicrobial properties . This makes it a candidate for further research into new antimicrobial agents .

Gas Chromatography Derivatizing Reagent

The compound’s related analog, 3-(Methylthio)phenyl isocyanate , is used as a derivatizing reagent in gas chromatography . This suggests that our compound could also serve a similar purpose in analytical chemistry for the identification and quantification of various substances.

Material Science Applications

Thiophene and its derivatives are of great interest in material science due to their electronic properties. They are used in the production of organic semiconductors, conducting polymers, and photovoltaic materials .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Unfortunately, specific information about the safety and hazards of N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is not available in the search results.

Future Directions

The future directions for research on N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide could include further studies on its synthesis, properties, and potential applications. Given the interest in 1,3,4-oxadiazole derivatives in various fields , it is likely that research on compounds like N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide will continue to be an active area of study.

properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-4-2-3-11(9-13)15-18-19-16(24-15)17-14(21)10-5-7-12(8-6-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHJXQNHIYBOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

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